molecular formula C19H18F3N3O3 B7016007 N-[3-(pyridin-4-ylcarbamoyl)phenyl]-4-(trifluoromethyl)oxane-4-carboxamide

N-[3-(pyridin-4-ylcarbamoyl)phenyl]-4-(trifluoromethyl)oxane-4-carboxamide

Cat. No.: B7016007
M. Wt: 393.4 g/mol
InChI Key: GKJVWRQORDFMRO-UHFFFAOYSA-N
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Description

N-[3-(pyridin-4-ylcarbamoyl)phenyl]-4-(trifluoromethyl)oxane-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring, a trifluoromethyl group, and an oxane ring

Properties

IUPAC Name

N-[3-(pyridin-4-ylcarbamoyl)phenyl]-4-(trifluoromethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c20-19(21,22)18(6-10-28-11-7-18)17(27)25-15-3-1-2-13(12-15)16(26)24-14-4-8-23-9-5-14/h1-5,8-9,12H,6-7,10-11H2,(H,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJVWRQORDFMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(pyridin-4-ylcarbamoyl)phenyl]-4-(trifluoromethyl)oxane-4-carboxamide typically involves multiple steps:

  • Formation of the Pyridine Derivative: : The initial step involves the preparation of the pyridine derivative. This can be achieved through a reaction between 4-aminopyridine and an appropriate carboxylic acid derivative under dehydrating conditions to form the pyridin-4-ylcarbamoyl group.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.

  • Formation of the Oxane Ring: : The oxane ring is typically formed through a cyclization reaction. This can be achieved by reacting a suitable diol with a carboxylic acid derivative under acidic or basic conditions to form the oxane ring.

  • Final Coupling Reaction: : The final step involves coupling the pyridine derivative with the oxane derivative. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridine ring, which can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can occur at the carbonyl groups, which can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Amino or thiol derivatives replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(pyridin-4-ylcarbamoyl)phenyl]-4-(trifluoromethyl)oxane-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its ability to form stable complexes with various biomolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including coatings and polymers.

Mechanism of Action

The mechanism of action of N-[3-(pyridin-4-ylcarbamoyl)phenyl]-4-(trifluoromethyl)oxane-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound shares a similar pyridine structure but differs in the presence of a piperidine ring and pyrimidine moiety.

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound also contains pyridine rings but is characterized by a different arrangement and additional carboxamide groups.

Uniqueness

N-[3-(pyridin-4-ylcarbamoyl)phenyl]-4-(trifluoromethyl)oxane-4-carboxamide is unique due to the presence of the trifluoromethyl group and oxane ring, which confer distinct chemical properties such as increased lipophilicity and potential for unique biological interactions compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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